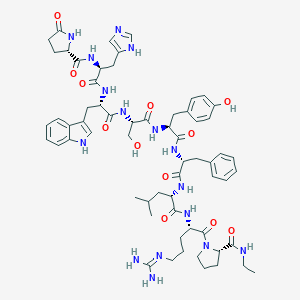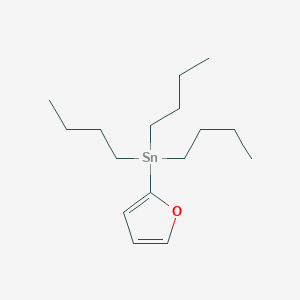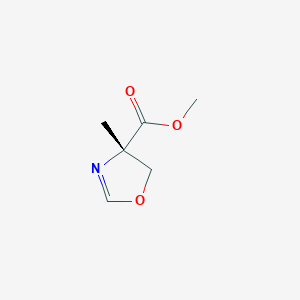
Methyl (4S)-4-methyl-5H-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4S)-4-methyl-5H-1,3-oxazole-4-carboxylate is a chemical compound that has been widely used in scientific research. It is a derivative of oxazole and is commonly referred to as MOC. MOC has been used for various purposes, including as a reagent in chemical synthesis, as a starting material in the preparation of biologically active compounds, and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of MOC is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, such as Michael addition and Mannich reaction. MOC has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
MOC has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. MOC has also been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases, such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
MOC has several advantages as a reagent in chemical synthesis. It is readily available and relatively inexpensive. MOC is also stable under a wide range of conditions, making it easy to handle in the laboratory. However, MOC has some limitations. It is not very soluble in water, which can make it difficult to use in certain reactions. MOC is also sensitive to air and moisture, which can lead to decomposition and loss of activity.
Orientations Futures
There are several future directions for the use of MOC in scientific research. One direction is the development of new synthetic methods using MOC as a starting material. Another direction is the investigation of the mechanism of action of MOC and its potential use in the treatment of various diseases. Furthermore, the use of MOC as a probe in biochemical studies may lead to the discovery of new enzymes and pathways.
Méthodes De Synthèse
MOC can be synthesized using various methods, including the reaction of 4-methyl-5H-1,3-oxazole-4-carboxylic acid with methanol and a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by simple filtration and drying. Another method involves the reaction of 4-methyl-5H-1,3-oxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to yield MOC.
Applications De Recherche Scientifique
MOC has been widely used in scientific research as a starting material in the synthesis of biologically active compounds. It has been used in the preparation of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. MOC has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenes.
Propriétés
Numéro CAS |
117176-06-4 |
|---|---|
Nom du produit |
Methyl (4S)-4-methyl-5H-1,3-oxazole-4-carboxylate |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl (4S)-4-methyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-6(5(8)9-2)3-10-4-7-6/h4H,3H2,1-2H3/t6-/m0/s1 |
Clé InChI |
ZERJLCRWKJLIFX-LURJTMIESA-N |
SMILES isomérique |
C[C@]1(COC=N1)C(=O)OC |
SMILES |
CC1(COC=N1)C(=O)OC |
SMILES canonique |
CC1(COC=N1)C(=O)OC |
Synonymes |
4-Oxazolecarboxylicacid,4,5-dihydro-4-methyl-,methylester,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



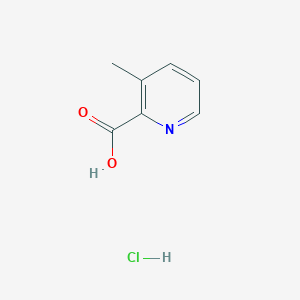
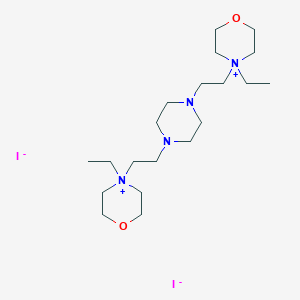
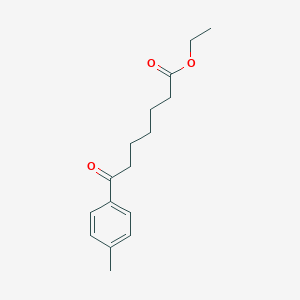
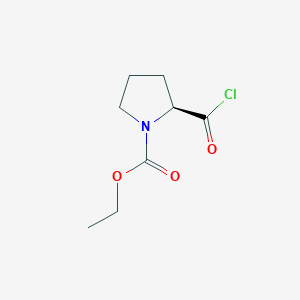
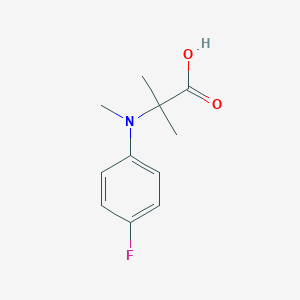
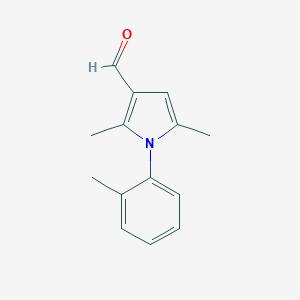
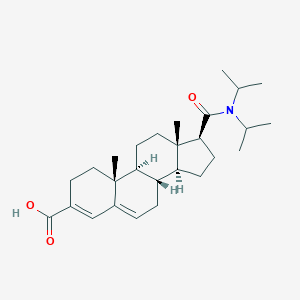
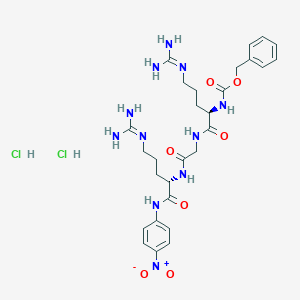
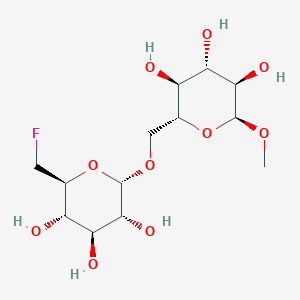
![4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)

